molecular formula C19H25ClN2O4 B14028785 4-O-benzyl 6-O-methyl (1S,2S,6S,8S)-4,10-diazatricyclo[6.3.0.02,6]undecane-4,6-dicarboxylate;hydrochloride

4-O-benzyl 6-O-methyl (1S,2S,6S,8S)-4,10-diazatricyclo[6.3.0.02,6]undecane-4,6-dicarboxylate;hydrochloride

Cat. No.: B14028785
M. Wt: 380.9 g/mol
InChI Key: XMZGOLKXWZVKRD-MDLYJKNSSA-N
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Description

4-O-benzyl 6-O-methyl (1S,2S,6S,8S)-4,10-diazatricyclo[63002,6]undecane-4,6-dicarboxylate;hydrochloride is a complex organic compound with a unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-O-benzyl 6-O-methyl (1S,2S,6S,8S)-4,10-diazatricyclo[6.3.0.02,6]undecane-4,6-dicarboxylate;hydrochloride typically involves multiple steps, including the formation of the tricyclic core and subsequent functionalization. Common reagents used in the synthesis include benzyl chloride, methyl iodide, and various catalysts to facilitate the formation of the tricyclic structure.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

4-O-benzyl 6-O-methyl (1S,2S,6S,8S)-4,10-diazatricyclo[6.3.0.02,6]undecane-4,6-dicarboxylate;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl and methyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-O-benzyl 6-O-methyl (1S,2S,6S,8S)-4,10-diazatricyclo[6.3.0.02,6]undecane-4,6-dicarboxylate;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-O-benzyl 6-O-methyl (1S,2S,6S,8S)-4,10-diazatricyclo[6.3.0.02,6]undecane-4,6-dicarboxylate;hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes or receptors that the compound can bind to, leading to a biological response. The pathways involved can vary depending on the specific application, but often include inhibition or activation of enzymatic activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-O-benzyl 6-O-methyl (1S,2S,6S,8S)-4,10-diazatricyclo[6.3.0.02,6]undecane-4,6-dicarboxylate;hydrochloride include other tricyclic compounds with similar functional groups. Examples include:

  • 4-O-benzyl 6-O-methyl (1S,2S,6S,8S)-4,10-diazatricyclo[6.3.0.02,6]undecane-4,6-dicarboxylate
  • 4-O-benzyl 6-O-methyl (1S,2S,6S,8S)-4,10-diazatricyclo[6.3.0.02,6]undecane-4,6-dicarboxylate;hydrobromide

Uniqueness

The uniqueness of 4-O-benzyl 6-O-methyl (1S,2S,6S,8S)-4,10-diazatricyclo[63002,6]undecane-4,6-dicarboxylate;hydrochloride lies in its specific tricyclic structure and the presence of both benzyl and methyl groups

Properties

Molecular Formula

C19H25ClN2O4

Molecular Weight

380.9 g/mol

IUPAC Name

4-O-benzyl 6-O-methyl (1S,2S,6S,8S)-4,10-diazatricyclo[6.3.0.02,6]undecane-4,6-dicarboxylate;hydrochloride

InChI

InChI=1S/C19H24N2O4.ClH/c1-24-17(22)19-7-14-8-20-9-15(14)16(19)10-21(12-19)18(23)25-11-13-5-3-2-4-6-13;/h2-6,14-16,20H,7-12H2,1H3;1H/t14-,15+,16+,19-;/m1./s1

InChI Key

XMZGOLKXWZVKRD-MDLYJKNSSA-N

Isomeric SMILES

COC(=O)[C@@]12C[C@@H]3CNC[C@@H]3[C@@H]1CN(C2)C(=O)OCC4=CC=CC=C4.Cl

Canonical SMILES

COC(=O)C12CC3CNCC3C1CN(C2)C(=O)OCC4=CC=CC=C4.Cl

Origin of Product

United States

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